4-Benzylidenedec-5-enoic acid
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Overview
Description
4-Benzylidenedec-5-enoic acid is an organic compound with the molecular formula C17H22O2. It is characterized by a benzylidene group attached to a decenoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidenedec-5-enoic acid typically involves the condensation of benzaldehyde with decenoic acid under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the formation of the benzylidene linkage .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylidenedec-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the benzylidene group to a benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Benzyl derivatives.
Substitution: Halogenated benzylidene derivatives.
Scientific Research Applications
4-Benzylidenedec-5-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Benzylidenedec-5-enoic acid involves its interaction with specific molecular targets. The benzylidene group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-Benzylidenedec-5-enoic acid: Unique due to its specific benzylidene and decenoic acid structure.
Cinnamic acid: Similar in having a benzylidene group but differs in the length and saturation of the carbon chain.
Benzylideneacetone: Shares the benzylidene group but has a different functional group (ketone) and shorter carbon chain.
Uniqueness: this compound stands out due to its longer carbon chain and the presence of both a benzylidene group and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
919283-88-8 |
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Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
4-benzylidenedec-5-enoic acid |
InChI |
InChI=1S/C17H22O2/c1-2-3-4-6-11-16(12-13-17(18)19)14-15-9-7-5-8-10-15/h5-11,14H,2-4,12-13H2,1H3,(H,18,19) |
InChI Key |
CIRQHARUKHIRLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(=CC1=CC=CC=C1)CCC(=O)O |
Origin of Product |
United States |
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